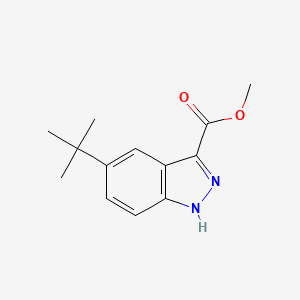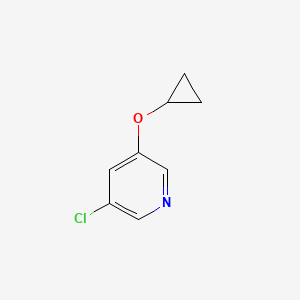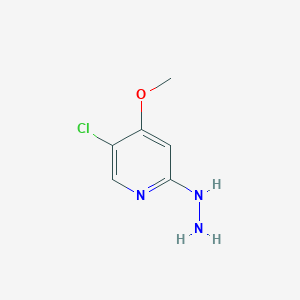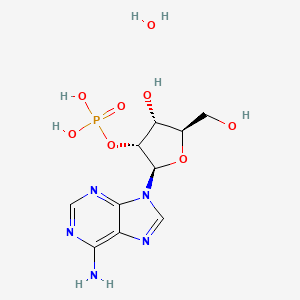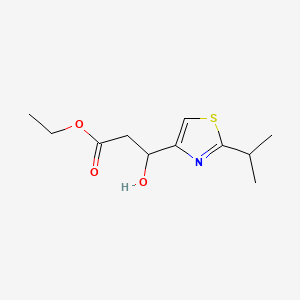
Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate is a chemical compound that belongs to the class of esters. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-Hydroxy-3-(2-methyl-4-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(2-ethyl-4-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(2-propyl-4-thiazolyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate is unique due to the presence of the isopropyl group on the thiazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C11H17NO3S |
|---|---|
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-(2-propan-2-yl-1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C11H17NO3S/c1-4-15-10(14)5-9(13)8-6-16-11(12-8)7(2)3/h6-7,9,13H,4-5H2,1-3H3 |
Clave InChI |
RHEHZVCTYIMFDZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CSC(=N1)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667931.png)
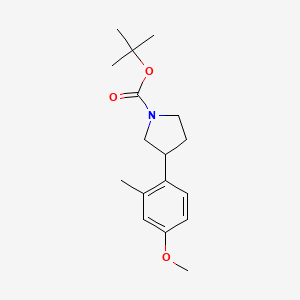


![6-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13667948.png)
